molecular formula C10H20O3 B12543892 8,8-Dimethoxyoctanal CAS No. 148315-77-9

8,8-Dimethoxyoctanal

Cat. No.: B12543892
CAS No.: 148315-77-9
M. Wt: 188.26 g/mol
InChI Key: IMYGEMWEMNADHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

CAS No.

148315-77-9

Molecular Formula

C10H20O3

Molecular Weight

188.26 g/mol

IUPAC Name

8,8-dimethoxyoctanal

InChI

InChI=1S/C10H20O3/c1-12-10(13-2)8-6-4-3-5-7-9-11/h9-10H,3-8H2,1-2H3

InChI Key

IMYGEMWEMNADHV-UHFFFAOYSA-N

Canonical SMILES

COC(CCCCCCC=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8,8-Dimethoxyoctanal typically involves the reaction of octanal with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then reacts with another molecule of methanol to form the dimethoxy derivative. The reaction conditions generally include:

    Catalyst: Acidic catalysts such as sulfuric acid or hydrochloric acid.

    Temperature: Moderate temperatures around 50-70°C.

    Solvent: Methanol is used both as a reactant and solvent.

Industrial Production Methods: On an industrial scale, the production of 8,8-Dimethoxyoctanal can be achieved through continuous flow processes where octanal and methanol are fed into a reactor containing an acid catalyst. The reaction mixture is then distilled to separate the desired product from unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: 8,8-Dimethoxyoctanal can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form 8,8-Dimethoxyoctanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of 8,8-Dimethoxyoctanal can yield 8,8-Dimethoxyoctanol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products:

    Oxidation: 8,8-Dimethoxyoctanoic acid.

    Reduction: 8,8-Dimethoxyoctanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

8,8-Dimethoxyoctanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of 8,8-Dimethoxyoctanal involves its interaction with various molecular targets. In biological systems, it can act as an antimicrobial agent by disrupting the cell membrane of microorganisms. The methoxy groups enhance its lipophilicity, allowing it to integrate into lipid bilayers and cause membrane destabilization. Additionally, its aldehyde group can react with nucleophilic sites on proteins and enzymes, leading to their inactivation.

Comparison with Similar Compounds

b. 8,8-Dimethoxy-2,6-dimethyloctan-2-ol (C₁₂H₂₆O₃)

  • Molecular Formula : C₁₂H₂₆O₃
  • Molecular Weight : 218.337 g/mol
  • Functional Group : Tertiary alcohol (C-2 position) with additional methyl groups at C-2 and C-4.
  • Key Differences :
    • The tertiary alcohol and branched methyl groups confer steric hindrance, reducing reactivity compared to linear aldehydes like 8,8-Dimethoxyoctanal.
    • Higher molecular weight and hydrophobicity may lower volatility relative to the aldehyde .

Acetal Derivatives

a. 7-Hydroxy-3,7-dimethyloctanal dimethyl acetal (C₁₂H₂₆O₃)

  • Molecular Formula : C₁₂H₂₆O₃
  • Molecular Weight : 218.337 g/mol
  • Structure : Acetal derivative of an aldehyde, stabilized by two methoxy groups.
  • Key Differences :
    • Acetals are typically more stable than aldehydes under acidic or oxidative conditions.
    • The dimethyl acetal group in this compound eliminates the aldehyde’s characteristic reactivity (e.g., toward Grignard reagents), making it useful in fragrance and flavor industries .

Physicochemical and Reactivity Comparisons

Property 8,8-Dimethoxyoctanal (Hypothetical) 8,8-Dimethoxy-2-octanol 8,8-Dimethoxy-2,6-dimethyloctan-2-ol
Functional Group Aldehyde (C-8 dimethoxy) Alcohol (C-2) Tertiary alcohol (C-2, C-6 methyl)
Molecular Weight (g/mol) ~172 (estimated) 190.283 218.337
Reactivity High (aldehyde oxidation, nucleophilic addition) Moderate (alcohol esterification) Low (steric hindrance)
Stability Low (prone to oxidation) Moderate High (branched structure)
Applications Synthetic intermediate Solvent, fragrance precursor Fragrance fixative, stabilizer

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.